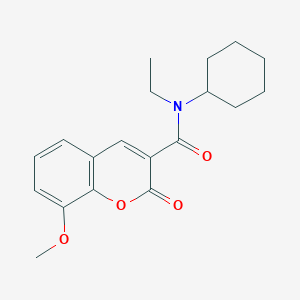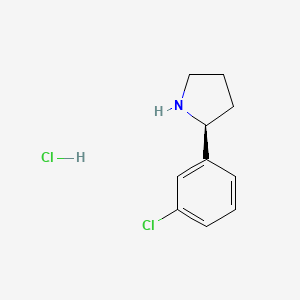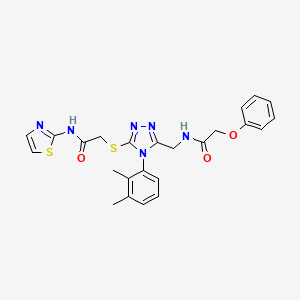
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices Analysis
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide, among other arylcyclohexylamines, has been characterized through a variety of analytical methods including gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These substances, often referred to as "research chemicals," were analyzed in biological matrices such as blood, urine, and vitreous humor using liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection. This analytical approach provided a robust, accurate, and precise method for qualitative and quantitative analysis of these compounds in biological fluids, highlighting its potential for forensic and clinical toxicology studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Catalytic Applications in Chemical Synthesis
The compound's structural motif, particularly the cyclohexanone component, is pivotal in chemical synthesis. For instance, cyclohexanone serves as an important intermediate in the manufacture of polyamides. Research has developed a catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), which showed high activity and selectivity for the hydrogenation of phenol to cyclohexanone under mild conditions. This catalytic process achieved over 99% conversion and selectivity, demonstrating the compound's relevance in facilitating environmentally friendly and efficient chemical synthesis processes (Wang, Yao, Li, Su, & Antonietti, 2011).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, the structural elements similar to this compound have been employed to develop novel materials and receptors. A specific example includes the synthesis of receptors that utilize cyclohexane tricarboxylic acid as a spacer for phosphate guests, combining 8-aminochromenone-2-carboxamide groups. This results in a versatile receptor capable of establishing six hydrogen bonds with phosphonic acids or phosphates, demonstrating high association constants in solvents like DMSO and methanol. Such developments underscore the compound's potential in creating selective receptors for molecular recognition (Raposo, Pérez, Almaraz, Mussons, Caballero, & Morán, 1995).
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJCVRDHUVZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)


![8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2735727.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735728.png)


![Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate](/img/structure/B2735733.png)
![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2735735.png)
